(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s fluorine atoms and quinoline core contribute to its binding affinity and specificity for these targets, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-4-((2-chlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(6-Fluoro-4-((2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of fluorine atoms in (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
[6-fluoro-4-(2-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-13-7-8-17-14(11-13)19(24-18-6-2-1-5-16(18)22)15(12-23-17)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEJHAAKWBPMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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